molecular formula C10H9BrN2O2 B1404996 Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363380-47-5

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1404996
CAS No.: 1363380-47-5
M. Wt: 269.09 g/mol
InChI Key: LNBYGNZNXHXJIM-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their occurrence in many natural products and their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various computational methods. A comprehensive study of electronic excitations properties in solvents, molecular interaction energies, topological, and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been reported .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The specific chemical reactions involved in the synthesis of this compound would depend on the specific synthetic pathway used.

Scientific Research Applications

Applications in Pharmaceutical Synthesis

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate plays a significant role in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). It's used in palladium-catalyzed Suzuki–Miyaura borylation reactions to create nitrogen-rich systems for potential anti-cancer and anti-TB agents. This process involves the formation of dimerization product [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, showcasing its versatility in drug synthesis (Sanghavi et al., 2022).

Anti-Hepatitis B Virus Activity

Research has been conducted on derivatives of this compound, specifically for their anti-hepatitis B virus (HBV) activity. Some of these derivatives have shown significant effectiveness in inhibiting the replication of HBV DNA, making them promising compounds for further research in antiviral drug development (Chen et al., 2011).

Synthesis of Novel Heterocyclic Compounds

This compound is also used in the synthesis of various heterocyclic compounds. Its derivatives have been explored for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, offering a broad range of potential applications in medicinal chemistry (Abignente et al., 1982).

Future Directions

Imidazo[1,2-a]pyridines, including Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate, have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic pathways, exploring their biological activities, and optimizing their properties for specific applications .

Mechanism of Action

Remember, safety is paramount when handling chemical compounds. Always follow appropriate safety guidelines and procedures. Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate should be stored in a sealed container at room temperature, and it should be handled with care due to its potential hazards .

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBYGNZNXHXJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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